

Spectroscopic and Spectrometric Analysis of (-)-Zuonin A: A Technical Guide

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Compound of Interest

Compound Name: (-)-Zuonin A

Cat. No.: B8118258

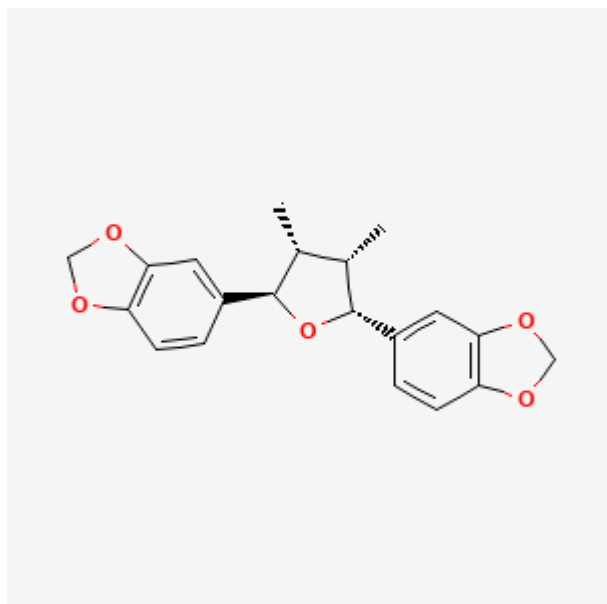
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Disclaimer: This document provides a representative technical guide to the spectroscopic and spectrometric data of **(-)-Zuonin A**. As of the latest literature search, detailed experimental spectroscopic data for **(-)-Zuonin A** has not been publicly reported. Therefore, the data presented herein is illustrative, based on the known chemical structure of **(-)-Zuonin A** and typical values for related furanoid lignans.^{[1][2][3]} The experimental protocols described are general standard procedures for the analysis of novel natural products.^{[4][5][6]}

This guide is intended for researchers, scientists, and drug development professionals interested in the structural characterization of **(-)-Zuonin A** and similar natural products.

Chemical Structure

- IUPAC Name: 5-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
- Molecular Formula: C₂₀H₂₀O₅
- Molecular Weight: 340.37 g/mol
- Structure:



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[7]

The illustrative ^1H NMR data for **(-)-Zuonin A** in CDCl_3 at 500 MHz is presented in Table 1.

Table 1: Illustrative ^1H NMR Data for **(-)-Zuonin A**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.75 - 6.90	m	-	6H	Ar-H
5.95	s	-	4H	O-CH ₂ -O
4.70	d	6.5	1H	H-2
4.20	d	7.0	1H	H-5
2.30 - 2.45	m	-	2H	H-3, H-4
0.95	d	7.0	3H	3-CH ₃
0.90	d	7.0	3H	4-CH ₃

The illustrative ^{13}C NMR data for **(-)-Zuonin A** in CDCl_3 at 125 MHz is presented in Table 2.

Table 2: Illustrative ^{13}C NMR Data for **(-)-Zuonin A**

Chemical Shift (δ) ppm	Assignment
147.5	Ar-C (O-C-O)
146.8	Ar-C (O-C-O)
135.0	Ar-C (quat)
119.5	Ar-CH
108.0	Ar-CH
106.5	Ar-CH
101.0	O-CH ₂ -O
82.5	C-2
82.0	C-5
46.0	C-3
45.5	C-4
14.0	3-CH ₃
13.5	4-CH ₃

A sample of **(-)-Zuonin A** (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl_3 , 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[5] The solution would be transferred to a 5 mm NMR tube. ^1H NMR and ^{13}C NMR spectra would be recorded on a 500 MHz spectrometer.^[5] Standard pulse sequences would be used for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation analysis.^{[8][9]}

The illustrative high-resolution mass spectrometry (HRMS) data for **(-)-Zuonin A** is presented in Table 3. The fragmentation pattern would be characteristic of furanoid lignans, often involving cleavage of the benzylic bonds and fragmentation of the tetrahydrofuran ring.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Illustrative Mass Spectrometry Data for **(-)-Zuonin A**

m/z	Ion Species	Description
341.1389	$[M+H]^+$	Calculated for $C_{20}H_{21}O_5^+$: 341.1384
363.1208	$[M+Na]^+$	Calculated for $C_{20}H_{20}O_5Na^+$: 363.1203
178.0629	$[C_{10}H_{10}O_3]^+$	Fragment ion from benzylic cleavage
135.0441	$[C_8H_7O_2]^+$	Fragment ion from piperonyl group

High-resolution mass spectra would be obtained on a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in methanol or acetonitrile at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.[\[6\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[8\]](#)

The illustrative IR data for **(-)-Zuonin A** is presented in Table 4. The spectrum would be expected to show characteristic absorptions for the aromatic rings, C-H bonds, and the C-O bonds of the ether and methylenedioxy groups.[\[13\]](#)[\[14\]](#)

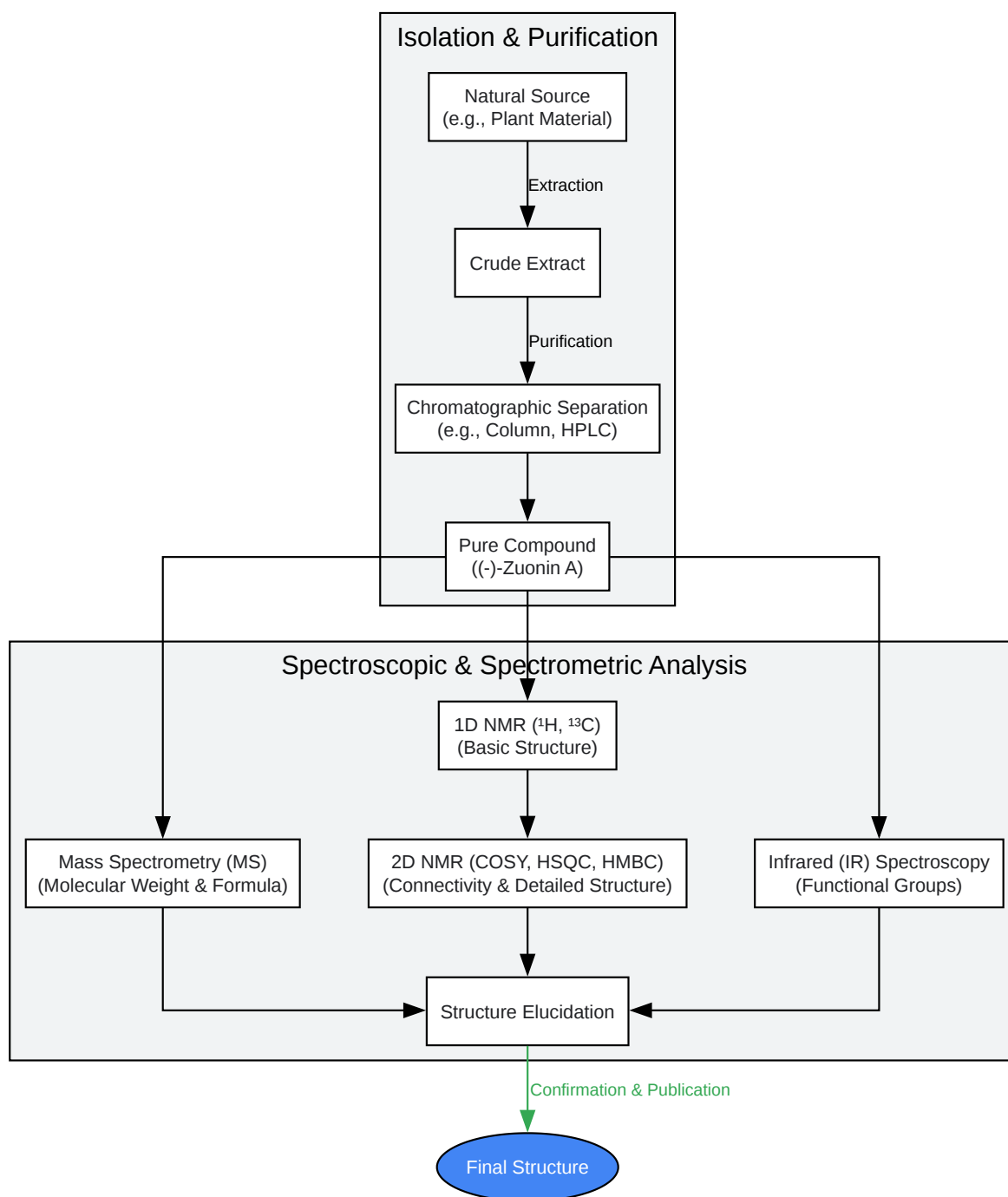
Table 4: Illustrative Infrared (IR) Spectroscopy Data for **(-)-Zuonin A**

Wavenumber (cm ⁻¹)	Description of Absorption
3010 - 2850	C-H stretching (aromatic and aliphatic)
1605, 1500, 1450	C=C stretching (aromatic ring)
1250, 1040	C-O stretching (ether and methylenedioxy)
930	O-CH ₂ -O bending

The IR spectrum would be recorded on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis of a Novel Natural Product

The following diagram illustrates a general workflow for the isolation and structural elucidation of a novel natural product like **(-)-Zuonin A**.



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Caption: General workflow for the isolation and structural elucidation of a natural product.

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